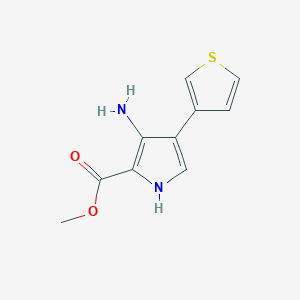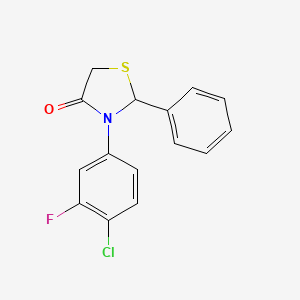
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenyl group and a 4-chloro-3-fluorophenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-chloro-3-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
3-(4-Chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(4-Fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one: Lacks the chlorine atom, which may also influence its properties.
2-Phenyl-1,3-thiazolidin-4-one: Lacks both the chloro and fluoro substituents, making it less complex and potentially less active in certain applications
The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more effective in its applications compared to its simpler analogs.
Properties
CAS No. |
676603-69-3 |
|---|---|
Molecular Formula |
C15H11ClFNOS |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11ClFNOS/c16-12-7-6-11(8-13(12)17)18-14(19)9-20-15(18)10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
FJYFCQBBETYURH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


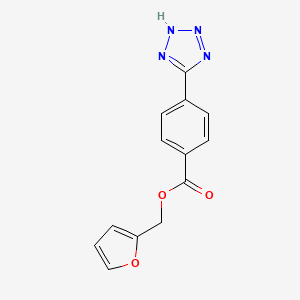

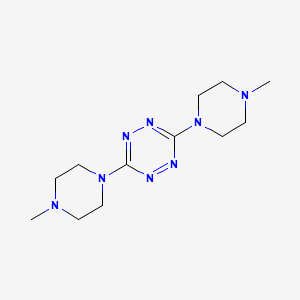
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)
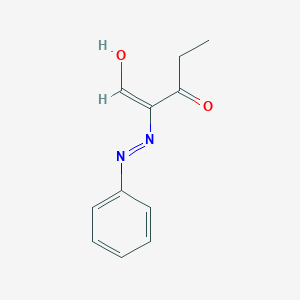
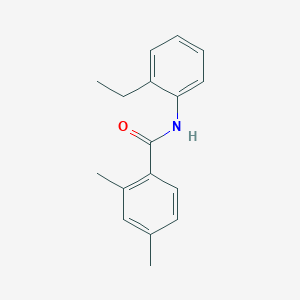

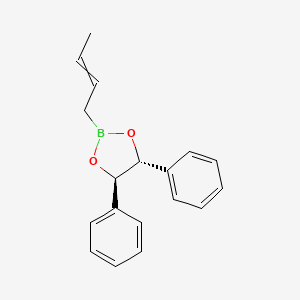
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
